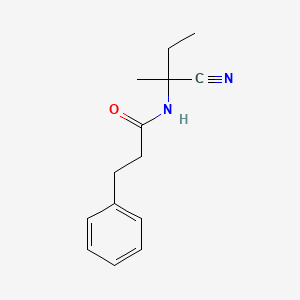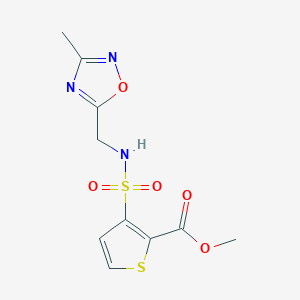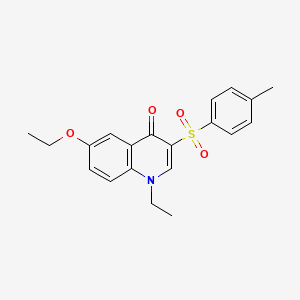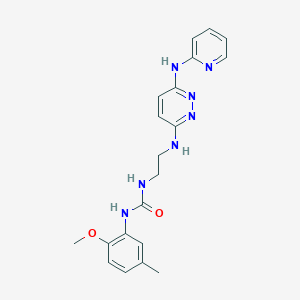
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide, also known as CX-5461, is a novel small molecule inhibitor of RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential anticancer agent.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that are dependent on RNA polymerase I transcription for their survival. N-(1-cyano-1-methylpropyl)-3-phenylpropanamide has demonstrated efficacy in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer.
Wirkmechanismus
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide inhibits RNA polymerase I transcription by binding to a specific DNA sequence in the ribosomal DNA (rDNA) promoter region. This binding leads to the stabilization of G-quadruplex structures, which in turn inhibits RNA polymerase I transcription. This results in the selective killing of cancer cells that are dependent on RNA polymerase I transcription for their survival.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide has been shown to induce DNA damage and activate the p53 pathway in cancer cells. It also induces apoptosis and cell cycle arrest in cancer cells. In addition, N-(1-cyano-1-methylpropyl)-3-phenylpropanamide has been shown to have anti-angiogenic effects, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-cyano-1-methylpropyl)-3-phenylpropanamide is its selectivity for cancer cells that are dependent on RNA polymerase I transcription. This makes it a promising candidate for targeted cancer therapy. However, N-(1-cyano-1-methylpropyl)-3-phenylpropanamide has also been shown to have some off-target effects, which may limit its therapeutic potential. In addition, N-(1-cyano-1-methylpropyl)-3-phenylpropanamide has poor solubility in aqueous solutions, which may pose challenges for its formulation and delivery.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-cyano-1-methylpropyl)-3-phenylpropanamide. One potential direction is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another direction is the optimization of N-(1-cyano-1-methylpropyl)-3-phenylpropanamide's pharmacokinetic properties to improve its efficacy and reduce its off-target effects. Finally, further studies are needed to better understand the mechanisms underlying N-(1-cyano-1-methylpropyl)-3-phenylpropanamide's anticancer activity and to identify biomarkers that can predict patient response to treatment.
Synthesemethoden
The synthesis of N-(1-cyano-1-methylpropyl)-3-phenylpropanamide involves the reaction of 3-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acrylamide with hydrazine monohydrate. The resulting product is then subjected to a series of purification steps to obtain N-(1-cyano-1-methylpropyl)-3-phenylpropanamide in its pure form.
Eigenschaften
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(2,11-15)16-13(17)10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYHWYXLWVXOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2659489.png)

![7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2659493.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2659494.png)

![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659496.png)
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2659497.png)
![N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2659499.png)

![N-[[5-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2659501.png)



![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2659512.png)